molecular formula C10H22N2 B122779 Isophorone diamine CAS No. 2855-13-2

Isophorone diamine

Cat. No.: B122779
CAS No.: 2855-13-2
M. Wt: 170.3 g/mol
InChI Key: RNLHGQLZWXBQNY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Isophorone diamine is a diamine, meaning it contains two amine groups. These amine groups can participate in a variety of biochemical reactions, particularly those involving the formation of polymers and coatings

Cellular Effects

It is known that this compound can act as a curing agent for epoxy resins , which suggests that it may influence cell function by interacting with proteins or other biomolecules.

Molecular Mechanism

It is known that this compound can act as a curing agent for epoxy resins , suggesting that it may exert its effects at the molecular level by interacting with proteins or other biomolecules.

Temporal Effects in Laboratory Settings

It is known that this compound can act as a curing agent for epoxy resins , suggesting that it may have long-term effects on cellular function.

Dosage Effects in Animal Models

It is known that this compound can act as a curing agent for epoxy resins , suggesting that it may have dose-dependent effects.

Metabolic Pathways

It is known that this compound can act as a curing agent for epoxy resins , suggesting that it may interact with enzymes or cofactors in metabolic pathways.

Transport and Distribution

It is known that this compound can act as a curing agent for epoxy resins , suggesting that it may interact with transporters or binding proteins.

Subcellular Localization

It is known that this compound can act as a curing agent for epoxy resins , suggesting that it may be directed to specific compartments or organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions: Isophorone diamine is typically produced through the hydrocyanation of isophorone, followed by reductive amination and hydrogenation of the nitrile . The process involves the following steps:

    Hydrocyanation: Isophorone reacts with hydrogen cyanide to form isophorone nitrile.

    Reductive Amination: The nitrile group is then reduced to an amine group using hydrogen in the presence of a catalyst.

    Hydrogenation: The resulting compound is further hydrogenated to yield this compound.

Industrial Production Methods: In industrial settings, this compound is produced as a mixture of cis- and trans-isomers. The process is optimized to achieve high yields and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Isophorone diamine undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: The compound can be reduced further to form different amine derivatives.

    Substitution: this compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Hydrogen gas in the presence of a metal catalyst is typically used for reduction reactions.

    Substitution: Various halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions include various amine derivatives, oxidation products, and substituted compounds, which are used in the synthesis of polymers, coatings, and other materials .

Scientific Research Applications

Isophorone diamine has a wide range of scientific research applications:

Comparison with Similar Compounds

Isophorone diamine is unique among cycloaliphatic amines due to its specific structure and properties. Similar compounds include:

    1,3-Bis(aminomethyl)cyclohexane (1,3-BAC): Another cycloaliphatic diamine used in similar applications but with different mechanical properties.

    Meta-xylylenediamine (MXDA): An aromatic diamine with higher rigidity and different chemical resistance.

    4,4’-Diaminodicyclohexylmethane (PACM): A cycloaliphatic diamine with similar applications but different thermal properties.

    Dicyclohexylamine (DCH-99): Used in coatings and adhesives with different performance characteristics.

This compound stands out due to its balance of mechanical strength, chemical resistance, and thermal stability, making it a preferred choice in many industrial applications .

Properties

IUPAC Name

3-(aminomethyl)-3,5,5-trimethylcyclohexan-1-amine
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InChI

InChI=1S/C10H22N2/c1-9(2)4-8(12)5-10(3,6-9)7-11/h8H,4-7,11-12H2,1-3H3
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InChI Key

RNLHGQLZWXBQNY-UHFFFAOYSA-N
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Canonical SMILES

CC1(CC(CC(C1)(C)CN)N)C
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Molecular Formula

C10H22N2
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Related CAS

68133-56-2 (4-methylbenzenesulfonate)
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DSSTOX Substance ID

DTXSID6027503
Record name Isophorone diamine
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Molecular Weight

170.30 g/mol
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Physical Description

Isophoronediamine appears as a clear to light-yellow liquid. Highly soluble though slightly denser than water. May be toxic by inhalation and skin absorption. Corrosive to skin. Used to make other chemicals., Liquid, Colourless liquid; mp = 10 deg C; [ICSC] Clear light yellow liquid; [Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Record name Cyclohexanemethanamine, 5-amino-1,3,3-trimethyl-
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Boiling Point

477 °F at 760 mmHg (USCG, 1999), 247 °C
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Flash Point

230 °F (USCG, 1999), Flash point =112 °C, 112 °C c.c.
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Solubility

Solubility in water at 492 g/l at 23.8 °C: very soluble
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Density

0.924 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.922, Relative density (water = 1): 0.92
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Vapor Pressure

0.01 [mmHg], Vapor pressure, Pa at 20 °C: 1.6
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Color/Form

Colorless liquid

CAS No.

2855-13-2
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Record name 3-aminomethyl-3,5,5-trimethylcyclohexylamine
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Melting Point

50 °F (USCG, 1999), 10 °C
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Synthesis routes and methods I

Procedure details

After the prepolymer has been cooled to 50° C., 695 parts by weight of dimethyl formamide and 44.4 parts by weight (0.2 mol) of 1-isocyanato-3,3,5-trimethyl-5-isocyanato methyl cyclohexane are added. 34.8 parts by weight (0.2 mol) of a mixture of 2,4- and 2,6-tolylene diisocyanate in a ratio of 8:2, and 2.4 parts by weight (0.02 mol) of a mixture of 1-methyl-1-phospha -2-cyclopenten-1-oxide and 1-methyl-1-phospha -3-cyclopenten-1-oxide, are added to the resulting solution. When the evolution of carbon dioxide has virtually stopped, 17.2 parts by weight (0.2 mol) of methacrylic acid in 17.2 parts by weight of dimethyl formamide are added, followed by stirring at 80° C. until a clear solution is formed. Chain extension with 48 parts by weight (0.28 mol) of 1-amino-3,3,5-trimethyl-5-aminomethyl cyclohexane in 100 parts by weight of dimethyl formamide at 25° C. gives a solution of a polyurethane acyl urea having a viscosity of 1650 cP at 24° C.
[Compound]
Name
polyurethane acyl urea
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2,4- and 2,6-tolylene diisocyanate
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Synthesis routes and methods II

Procedure details

As in Example 8, a preadduct is prepared from 21 parts, by weight, of a polyester of adipic acid and 1,6-hexane diol (hydroxyl number 134.1; acid number 0.7) and 12.05 parts, by weight, of 1-isocyanato-3-isocyanatomethyl-3,5,5-trimethyl cyclohexane by heating the mixture for 3 hours at 100° C. After dilution with 61.1 parts, by weight, of carbon tetrachloride, the solution is maintained at a temperature of 70° C. The mixture is reacted to form a polyurethane-polyurea in the same way as in Example 1, 1.628 kg/h of 1-amino-3-aminomethyl-3,5,5-trimethyl cyclohexane being additionally introduced as further reaction component into the reaction mixture by means of a pinned disc mixer following the preheater and the reactor being heated using saturated steam under 25 bars pressure. A 25% solution in isopropanol-toluene-methyl glycol acetate (50:37:13) prepared immediately after the production of the reaction product has a viscosity of 10,190 cP/20° C. After storage for 1 week at room temperature, the final viscosity amounts to 13220 cP/20° C.
[Compound]
Name
polyester
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

In the same apparatus as described in Example 1, a preadduct is produced from 67.03 parts, by weight, of a polyester of adipic acid and 1,4-butane diol (hydroxyl number 52.2; acid number 0.6), 3.06 parts, by weight, of a polydimethyl siloxane containing terminal methylol groups and having a hydroxyl number of 198.0 and 24.06 parts, by weight, of 1-isocyanato-3-isocyanatomethyl-3,5,5-trimethylcyclohexane by heating the mixture for 2.5 hours at 100° C. After dilution with 141.5 parts, by weight, of toluene, the solution is maintained at a temperature of 80° C. The mixture is then reacted to form the polyurethane in the same way as in Example 1, 1.49 kg/h of 1-amino-3-aminomethyl-3,5,5-trimethyl cyclohexane being additionally introduced as further reaction component into the reaction mixture in a pinned-disc mixer following the preheater and the reactor being heated using steam under a pressure of 25 bars. A 25% solution in toluene-isopropanol (1:1) prepared immediately after production of the reaction product has a viscosity of 6390 cP/20° C. After storage for 1 week at room temperature, the final viscosity amounts to 7250 cP/20° C.
[Compound]
Name
hydroxyl
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Name
198.0
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Synthesis routes and methods IV

Procedure details

A solution containing 15 wt. % of IPN, 30 wt. % of ammonia and 55 wt. % of methanol was produced and stirred in a pressure vessel under the pressure obtained for 24 h at 25° C.; in this case isophorone nitrile (IPN) was converted largely into isophorone imino nitrile (IPIN). This solution was then pumped at 400 ml/h, corresponding to an LHSV value of 2 h-1, through the reactor, which was filled with 160 ml of hydrogenation catalyst according to the invention (as in Example 1) and 40 ml of inert steel balls. According to the analysis of the product mixture a yield of 92.1% of IPDA was obtained. After distillation of the product mixture a product purity of 99.78% IPDA was obtained.
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[Compound]
Name
isophorone imino nitrile
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Type
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Reaction Step Three
[Compound]
Name
steel
Quantity
40 mL
Type
reactant
Reaction Step Four
Name
Yield
92.1%

Synthesis routes and methods V

Procedure details

Through a tubular reactor (diameter 16 mm, packing height 50 cm, oil-heated double jacket), installed up-stream of the hydrogenation reactor and packed with 70.0 g (100 ml) of γ-aluminum oxide in the form of 1.5 mm extrudates there were passed upwardly, per hour, 40.4 g of a 50% solution of isophoronenitrile (purity 99.0%) in tetrahydrofuran and 303.0 g of liquid ammonia at a pressure of 250 bar and a temperature of 80° C. Hydrogen was then added to the stream at a rate of 60 standard liters (2.7 moles) per hour, and the effluent from the in-line imination reactor was passed upwardly through the hydrogenation reactor at a pressure of 250 bar and a temperature of 130° C. The effluent was depressurized to standard pressure, and the ammonia was distilled off. The hydrogenation product contained, apart from tetrahydrofuran, 96.4% of isophoronediamine and 0.6% of 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane, as determined by gas-chromatographic analysis. The product obtained over an on-stream period of 121 hours was collected and separated by fractional distillation. There were obtained 2,371 g of isophoronediamine, corresponding to a yield of 95.1%.
[Compound]
Name
γ-aluminum oxide
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
liquid
Quantity
303 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
60
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
95.1%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isophorone diamine
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Isophorone diamine
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Isophorone diamine
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Q & A

Q1: How does the presence of CaCO3 filler affect the cure reaction of diglycidyl ether of bisphenol A epoxy network with IPDA?

A2: The presence of CaCO3 filler in a diglycidyl ether of bisphenol A epoxy network cured with IPDA influences the total enthalpy of reaction, glass transition temperature, and partial enthalpies at different isothermal temperatures. These parameters can be determined using differential scanning calorimetry. []

Q2: Can IPDA be used to create epoxy resins with high thermal conductivity?

A3: While IPDA itself does not directly contribute to high thermal conductivity, it can be used to cure bisphenol-free epoxy resins, like those based on 1,2,7,8-diepoxyoctane (DEO). When cured with o-dianisidine, these DEO-based resins exhibit enhanced thermal conductivity due to the π–π stacking of aromatic units, a phenomenon not observed with bisphenol A-based resins. []

Q3: What are the advantages of using IPDA as a curing agent for glycidylsiloxane resins?

A4: Glycidylsiloxane resins cured with IPDA exhibit good thermal stability, with maximal degradation rates occurring above 400°C. The degradation process primarily involves the breaking of Si-C, C-H, and C-N bonds. []

Q4: How does the choice of diamine crosslinker affect the properties of epoxy phenolic novolac resin microcapsules?

A5: The lipophilicity of diamine crosslinkers significantly influences the properties of epoxy phenolic novolac resin microcapsules. Lipophilic diamines like IPDA form thicker shells with higher Young's modulus values and smaller d-space values, resulting in enhanced stability and controlled release profiles. []

Q5: Can IPDA be used in the development of anti-smudge coatings?

A6: Yes, IPDA can be used as a curing agent in sorbitol-based epoxy anti-smudge coatings. These coatings, modified with branched amino poly(dimethylsiloxane), exhibit excellent thermal stability, liquid repellency, and anti-ink properties. []

Q6: What is isophorone diamine (IPDA)?

A7: this compound (IPDA), chemically known as 3-(aminomethyl)-3,5,5-trimethylcyclohexylamine, is a chiral non-C2-symmetric 1,4-diamine. []

Q7: Can this compound be synthesized through a one-pot process?

A8: Yes, IPDA can be synthesized in a one-pot reaction by the hydroamination of isophorone nitrile (IPN) using cobalt-based catalysts. Co/SiO2 catalysts, particularly those with 20 wt% cobalt loading, show high activity and reusability in this process. []

Q8: How does the alkali metal content affect the production of IPDA with a high cis/trans isomer ratio?

A9: The alkali metal content in the hydrogenation catalyst significantly impacts the cis/trans isomer ratio of IPDA produced from isophorone nitrile. Catalysts with an alkali metal content of ≤0.03 wt% (calculated as alkali metal oxide) yield IPDA with a high cis/trans isomer ratio (at least 70/30). []

Q9: How can the stability of IPDA-based epoxy resin systems be enhanced?

A10: The incorporation of antioxidants like V76-P and ultraviolet absorbents like UV-329 into IPDA-based epoxy resin systems can improve their resistance to yellowing and enhance their overall stability. []

Q10: What is the role of benzyl alcohol in IPDA-containing epoxy resin curing agents?

A11: Benzyl alcohol is a common component in IPDA-containing epoxy resin curing agents. It acts as a reactive diluent, reducing the viscosity of the mixture and improving its workability. []

Q11: How does the addition of this compound affect the properties of waterborne polyurethane emulsions?

A12: Adding IPDA as a late chain extender to waterborne polyurethane emulsions results in smaller particle size, higher viscosity, decreased water absorption and swelling ratio, increased tensile strength, and improved light transmission of the resulting films. []

Q12: What are the potential occupational health hazards associated with IPDA?

A13: Occupational exposure to IPDA, particularly in settings like plastic manufacturing where it's used as an epoxy resin hardener, can lead to allergic contact dermatitis. This sensitivity may also extend to epoxy resins themselves. []

Q13: How can this compound be quantified in biological samples?

A14: IPDA, a metabolite of isophorone diisocyanate (IPDI), can be determined in urine using gas chromatography-mass spectrometry (GC-MS). The method involves acid hydrolysis to release IPDA, followed by derivatization with heptafluorobutyric anhydride and quantification by NCI-GC-MS. []

Q14: Are there any alternatives to using isocyanates in polyurethane synthesis?

A15: Yes, cyclic limonene dicarbonate (CL), a terpene-based cyclic carbonate, offers a non-isocyanate route for synthesizing poly(hydroxyurethanes). CL reacts with diamines like IPDA to produce linear NIPUs and prepolymers. []

Q15: What are the potential benefits of using cardanol-based benzoxazines in place of conventional epoxy resins?

A16: Cardanol-based benzoxazines offer a bio-based alternative to conventional epoxy resins. They can be cured at lower temperatures, even at room temperature with curatives like IPDA, making them more suitable for use with heat-sensitive materials. []

Q16: Are there alternatives to traditional amine hardeners for epoxy resins?

A17: Yes, halogenophosphazene derivatives, particularly hexaisophorone diamino-cyclo-triphosphazene (HICTP), can be used as curing agents for epoxy resins. HICTP not only improves the mechanical properties of the cured resin but also enhances its flame resistance. []

Q17: What are some applications of IPDA in the manufacturing of polyurethane?

A17: IPDA is used as a chain extender in the production of various polyurethane products, including:

  • Aliphatic polyurethane resins: These resins find applications in synthetic leather production, offering good mechanical properties, flexibility, and a low-solvent profile. []
  • Water-based polyurethane varnishes: IPDA enhances the gloss, low-temperature flexibility, and water resistance of these varnishes, making them suitable for leather finishing. []
  • Shape memory polyurethane-ureas: IPDI-based shape memory polyurethane-ureas incorporating IPDA as a chain extender exhibit high shape recoverability and recovery stress, comparable to aromatic SMPUs. []

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